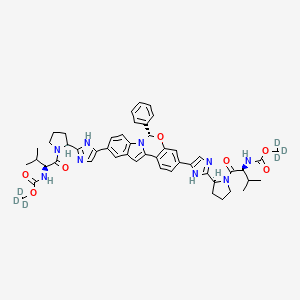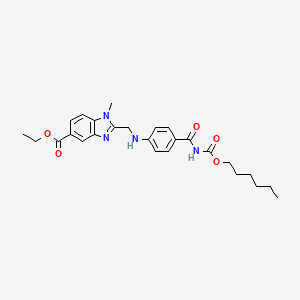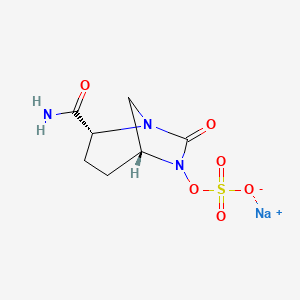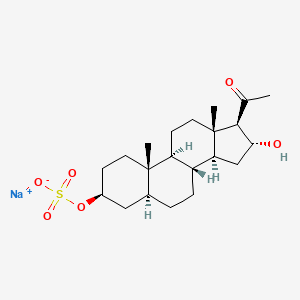![molecular formula C23H26BrNO2 B13432674 Ethyl 1'-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylate](/img/structure/B13432674.png)
Ethyl 1'-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1’-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylate is a complex organic compound with a unique spiro structure. This compound is characterized by the presence of a bromine atom, a benzyl group, and an ethyl ester functional group. The spiro configuration, where two rings are connected through a single atom, imparts distinct chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1’-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylate typically involves multiple steps:
Formation of the Naphthalene Ring: The naphthalene ring can be synthesized through a Friedel-Crafts acylation reaction, followed by cyclization.
Introduction of the Bromine Atom: Bromination of the naphthalene ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Spiro Ring Formation: The spiro ring is formed through a cyclization reaction involving a pyrrolidine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1’-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
Ethyl 1’-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 1’-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylate involves its interaction with specific molecular targets. The bromine atom and the spiro configuration play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1’-benzyl-6-chloro-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylate
- Ethyl 1’-benzyl-6-fluoro-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylate
- Ethyl 1’-benzyl-6-iodo-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylate
Uniqueness
Ethyl 1’-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The spiro configuration also contributes to its unique chemical and physical properties.
Properties
Molecular Formula |
C23H26BrNO2 |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
ethyl 1'-benzyl-7-bromospiro[2,3-dihydro-1H-naphthalene-4,4'-pyrrolidine]-3'-carboxylate |
InChI |
InChI=1S/C23H26BrNO2/c1-2-27-22(26)21-15-25(14-17-7-4-3-5-8-17)16-23(21)12-6-9-18-13-19(24)10-11-20(18)23/h3-5,7-8,10-11,13,21H,2,6,9,12,14-16H2,1H3 |
InChI Key |
LVOJDMZMGWDMKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(CC12CCCC3=C2C=CC(=C3)Br)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl (2S)-6-[bis(4-methoxyphenyl)methylamino]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13432593.png)
![(3aR,7R,7aR)-3a,6,7,7a-Tetrahydro-2,2-dimethyl-7-[(methylsulfonyl)oxy]-methyl ester 1,3-benzodioxole-5-carboxylic acid](/img/structure/B13432595.png)
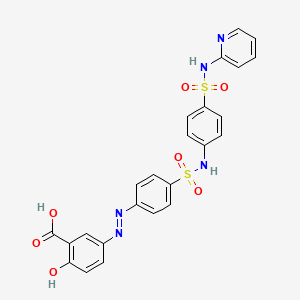
![3-(Thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B13432612.png)

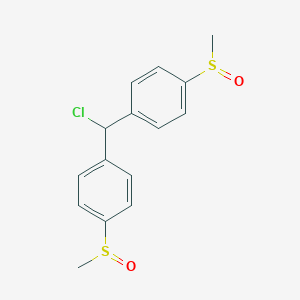
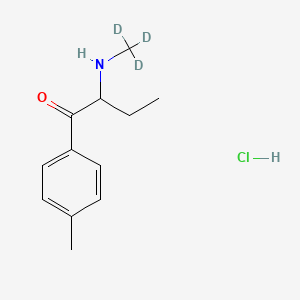
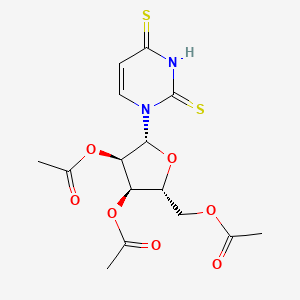
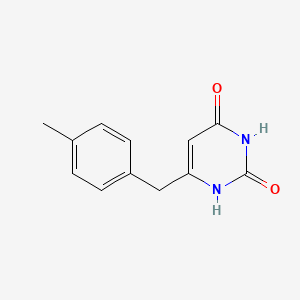
![(2S)-1-[2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]phenoxy]-3-(propylamino)-2-propanol](/img/structure/B13432647.png)
